molecular formula C8H18FNO6S B12821232 Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Cat. No.: B12821232
M. Wt: 275.30 g/mol
InChI Key: VWRTUFGLEMCOLL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a leucine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves several steps. One common method includes the esterification of 2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it may influence protein synthesis and metabolic pathways related to amino acids. Its effects on enzymes and receptors are subjects of ongoing research, aiming to elucidate its precise biological activities .

Comparison with Similar Compounds

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H18FNO6S

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid

InChI

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)

InChI Key

VWRTUFGLEMCOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O

Origin of Product

United States

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